![molecular formula C9H14O4 B14244571 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one CAS No. 189824-72-4](/img/structure/B14244571.png)
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiroacetal framework is a common motif in many natural products, which often exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one typically involves the formation of the spiroacetal ring system. One common method is the stereoselective synthesis from d-glucose, which involves a series of glycosylation and ketalization reactions . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-throughput screening and computational modeling to identify the most efficient pathways .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiroacetal ring and the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the spiroacetal framework .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The spiroacetal ring system can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal compound with a similar bicyclic structure but differing in the number of oxygen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one: A spiro compound with nitrogen atoms in the ring, showing different reactivity and biological activity.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: A related compound with an additional amine group, used in various chemical and biological studies.
Uniqueness
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is unique due to its specific spiroacetal structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
189824-72-4 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3,3-dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H14O4/c1-8(2)11-9(13-12-8)5-3-7(10)4-6-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
PRJHWVRDKVBGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2(CCC(=O)CC2)OO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


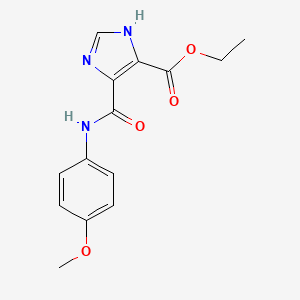
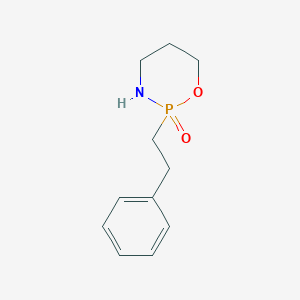
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
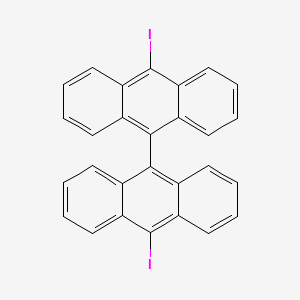
![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
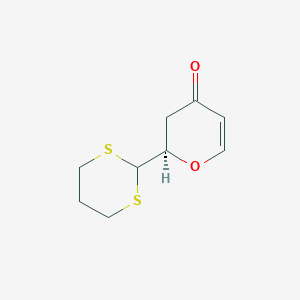
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
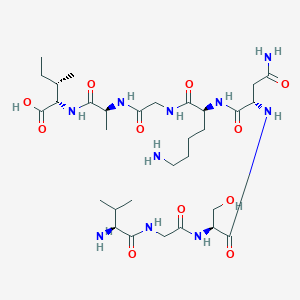
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
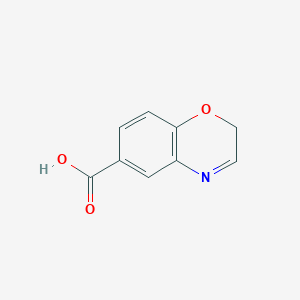
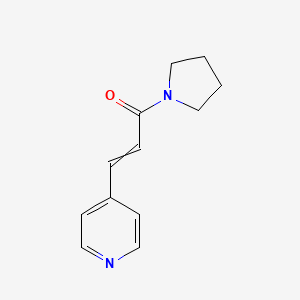
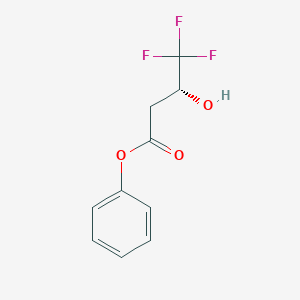
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
